(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid
Description
(E)-3-(3-Hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a hydroxyl group at position 3 and an acrylic acid moiety at position 5. The hydroxyl group on the triazole ring contributes to its polarity and acidity, influencing solubility and reactivity in biological systems.
Properties
IUPAC Name |
3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHXGAAKITUNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid typically involves the formation of the triazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, 3-amino-1,2,4-triazole can be used as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triazole ketones, while reduction of the acrylic acid moiety can produce saturated triazole derivatives .
Scientific Research Applications
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. This interaction can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
(E)-3-(3-Amino-1H-1,2,4-triazol-5-yl)acrylic Acid Nitrate
This compound replaces the hydroxyl group with an amino group and includes a nitrate counterion. The amino group increases basicity (pKa ~7.7 for similar triazoles ), contrasting with the hydroxyl group’s acidity (pKa ~8–10). The nitrate enhances solubility in polar solvents but may reduce stability under reducing conditions. Biological activity differences are likely due to altered hydrogen-bonding capabilities .
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid
Substituting the hydroxyl group with bromine introduces electronegativity, increasing reactivity in nucleophilic substitution. The propanoic acid chain (vs. This compound’s higher molecular weight (vs. the target) may also affect pharmacokinetics .
3-(1H-1,2,4-Triazol-5-yl)benzoic Acid
Replacing the acrylic acid with benzoic acid creates a rigid aromatic system. The benzoic acid’s lower acidity (pKa ~4.2) compared to acrylic acid (pKa ~4.5–5) could alter ionizability and membrane permeability. This structural change is critical in designing kinase inhibitors or metal-chelating agents .
Compounds with Thioether and Thiophene Modifications
Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
The thiophene and thioether groups enhance lipophilicity, improving blood-brain barrier penetration. Potassium cations in this compound significantly boost actoprotective activity (6.32% higher than riboxin), whereas sodium or morpholine cations reduce efficacy, highlighting the role of counterions in biological activity .
Cephalosporin Derivatives with Triazole-Thioacetic Acid Groups
These antibiotics (e.g., 7-amino-3-[[3-(carboxymethyl)thio-1H-1,2,4-triazol-5-yl]-thiomethyl]-3-cephem-4-carboxylic acid) use thioacetic acid linkers for β-lactamase resistance.
Biological Activity
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid features a triazole moiety that is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 155.11 g/mol. The structure can be summarized as follows:
- Molecular Formula : C5H5N3O3
- Molecular Weight : 155.11 g/mol
- IUPAC Name : (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid
Antimicrobial Activity
Research has demonstrated that (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Ampicillin | 16 |
| Staphylococcus aureus | 16 | Vancomycin | 8 |
Anticancer Activity
The anticancer potential of (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid has been investigated in various cancer cell lines. The compound was tested against human breast cancer MCF-7 cells and colon cancer HCT-116 cells. The IC50 values obtained from these studies indicate significant antiproliferative effects.
| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 12.5 | Doxorubicin | 0.25 |
| HCT-116 | 15.0 | 5-Fluorouracil | 0.30 |
In these studies, the mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several triazole derivatives, including (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid. The results highlighted its superior activity against resistant strains of bacteria compared to conventional antibiotics .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. It was found that co-treatment with (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid enhanced the cytotoxic effects on MCF-7 cells, suggesting potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
